molecular formula C23H18BrN3O3 B10874657 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one

Cat. No.: B10874657
M. Wt: 464.3 g/mol
InChI Key: LZCRLXWWPKPAEJ-DHRITJCHSA-N
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Description

3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of bromine, hydroxyl, and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization One common approach is to start with the synthesis of the quinazolinone core through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The presence of the quinazolinone core suggests that it may interact with enzymes or receptors involved in various biological processes. The bromine and hydroxyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Brominated Phenols: Compounds with bromine and hydroxyl groups on a phenyl ring.

    Methoxyphenyl Derivatives: Compounds with methoxy groups on a phenyl ring.

Uniqueness

The uniqueness of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and the quinazolinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

IUPAC Name

3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one

InChI

InChI=1S/C23H18BrN3O3/c1-15-6-2-5-9-21(15)30-14-22-26-19-8-4-3-7-18(19)23(29)27(22)25-13-16-12-17(24)10-11-20(16)28/h2-13,28H,14H2,1H3/b25-13+

InChI Key

LZCRLXWWPKPAEJ-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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